REACTION_CXSMILES
|
[NH:1]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])[C:2]([NH2:4])=[O:3].[CH3:13][Si](C=[N+]=[N-])(C)C>CO.C1C=CC=CC=1>[NH:1]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])[C:2]([NH2:4])=[O:3] |f:2.3|
|
Name
|
|
Quantity
|
0.996 g
|
Type
|
reactant
|
Smiles
|
N(C(=O)N)CCCCCC(=O)O
|
Name
|
methanol benzene
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO.C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
hexanes
|
Quantity
|
3.43 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl ester
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to removing all volatile components in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |